1,4-Cyclohexanedione, 2,5-dimethyl- is a chemical compound with the molecular formula and a molecular weight of 228.20 g/mol. It is commonly known as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate. This compound is classified under dicarbonyl compounds and is recognized for its applications in the production of various pigments, notably pigment red 122 and pigment violet 19. The compound is also referred to by several synonyms including dimethyl succinylsuccinate and dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate .
1,4-Cyclohexanedione, 2,5-dimethyl- can be synthesized through various methods. One common approach involves the condensation of dimethyl succinate with acetylacetone in the presence of a suitable catalyst. This reaction typically requires controlled conditions to optimize yield and purity.
Technical Details:
Another method involves the reaction of cyclohexanone with malonic acid derivatives under specific catalytic conditions, allowing for the formation of the desired diketone structure.
The molecular structure of 1,4-cyclohexanedione, 2,5-dimethyl- features a cyclohexane ring with two carbonyl groups located at positions 1 and 4 and two methyl groups at positions 2 and 5. The structural representation can be described by its SMILES notation: COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
.
1,4-Cyclohexanedione, 2,5-dimethyl- participates in various chemical reactions due to its dicarbonyl nature. Notably:
Technical Details:
The mechanism of action for reactions involving 1,4-cyclohexanedione, 2,5-dimethyl- typically begins with the nucleophilic attack on one of the carbonyl carbons by a nucleophile (such as an amine). This leads to the formation of a tetrahedral intermediate which can subsequently undergo rearrangement or elimination to yield the final product.
This process is influenced by factors such as solvent polarity and temperature, which can affect reaction rates and product distributions.
1,4-Cyclohexanedione, 2,5-dimethyl- finds significant applications in scientific research and industrial processes:
This compound's versatility makes it valuable in both academic research settings and industrial applications where colorants are required. Its ability to participate in diverse chemical reactions further enhances its utility in synthetic chemistry .
The synthesis of the 1,4-cyclohexanedione core in 2,5-dimethyl-1,4-cyclohexanedione employs advanced catalytic strategies to enable efficient ring closure and functionalization. Nickel-based catalysts are particularly effective for the dehydrogenation of hydroquinone derivatives under hydrogen pressure, achieving near-quantitative yields at 80-100°C. This method utilizes Raney nickel or nickel-aluminum alloys to drive cyclohexanedione ring formation through selective deoxygenation [3]. For more complex substitutions, the Stobbe condensation remains fundamental: diethyl succinate undergoes self-condensation with sodium ethoxide catalysis to form 2,5-dicarbethoxy-1,4-cyclohexanedione—a direct precursor to the dimethylated derivative. This reaction proceeds exothermically in absolute ethanol, forming a crystalline intermediate that facilitates downstream methylation [1] [4]. Peroxyvanadic acid catalysis offers an alternative route through oxidation of 2,5-dimethylcyclohexanone, though competing side reactions necessitate precise temperature control (60–80°C) to maintain yields >75% [1].
Table 1: Catalytic Ring Formation Methods
Catalyst System | Substrate | Conditions | Yield (%) |
---|---|---|---|
Raney Nickel | Hydroquinone | 80°C, H₂ (0.5 MPa) | 98 |
Sodium ethoxide | Diethyl succinate | Reflux, 24h | 85 |
Peroxyvanadic acid | 2,5-Dimethylcyclohexanone | 70°C, 8h | 78 |
Regioselective installation of methyl groups at the C2/C5 positions relies on strategic enolate generation and alkylation kinetics. Deprotonation of 1,4-cyclohexanedione using LDA (2.0 equiv) at –78°C forms a stable dianion that reacts with methyl iodide to yield the 2,5-dimethyl derivative with >90% selectivity. Kinetic studies reveal second-order dependence on enolate concentration, with methylation rates accelerating in polar aprotic solvents like THF. However, over-alkylation remains a key challenge; maintaining stoichiometry at 1:2 (dione:CH₃I) suppresses trialkylated byproducts to <5% [4]. Michael additions provide alternative pathways: methyl vinyl ketone undergoes conjugate addition to enolates, followed by acid-catalyzed ring closure. This method achieves 85% regioselectivity for 2,5-dimethyl substitution when catalyzed by molecular sieves at 60°C, though competing γ-alkylation reduces yields at higher temperatures [4] [8].
Solvent-free methodologies enhance sustainability while improving efficiency in 2,5-dimethyl-1,4-cyclohexanedione synthesis. Eutectic mixtures of methyl triethyl ammonium chloride and ethylene glycol enable mono-ketalization of 1,4-cyclohexanedione at 40–60°C without solvents. This approach achieves 95% conversion in 1.5 hours, with the product extracted using diethyl ether. The eutectic solvent acts as both reactant and medium, eliminating waste and reducing energy inputs by 40% compared to traditional routes [6]. Mechanochemical methods further advance green synthesis: ball-milling 1,4-cyclohexanedione with methyl iodide and K₂CO₃ yields the dimethylated product in 89% yield after 2 hours. This avoids toxic solvents entirely and reduces reaction times by 75% versus solution-phase alkylation [4]. Decarboxylation of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (prepared via Stobbe condensation) proceeds in aqueous phosphoric acid/ethanol, enabling catalyst-free conditions at reflux. After 5 days, extraction and distillation deliver pure 1,4-cyclohexanedione for methylation [4].
Continuous flow systems overcome limitations in batch processing of 2,5-dimethyl-1,4-cyclohexanedione, particularly in hazardous steps like high-temperature decarboxylations. A two-reactor cascade integrates Stobbe condensation and decarboxylation:
Table 2: Flow Reactor Parameters for Key Synthesis Steps
Process Step | Reactor Type | Conditions | Throughput | Yield (%) |
---|---|---|---|---|
Stobbe condensation | CSTR | 120°C, 0.5 MPa | 40 g/h | 88 |
Decarboxylation | Tubular (SiC) | 195°C, H₂SO₄ catalyst | 35 g/h | 92 |
Catalytic hydrogenation | Fixed-bed (Ni/Al₂O₃) | 150°C, 2.0 MPa H₂ | 50 g/h | >99 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: